1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-11-30-24(34)23-20(10-16-35-23)31-21(26-27-25(30)31)8-9-22(33)29-14-12-28(13-15-29)19-6-4-18(5-7-19)17(2)32/h4-7,10,16H,3,8-9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKYLXOVHHTXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , with CAS number 1224016-59-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 492.6 g/mol . The structure features a thieno-triazolo-pyrimidinone core linked to a piperazine moiety substituted with an acetophenone group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₆O₃S |
| Molecular Weight | 492.6 g/mol |
| CAS Number | 1224016-59-4 |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can enhance the efficacy of anticancer agents by modulating cellular pathways involved in tumor growth and apoptosis. The specific compound under review has demonstrated promising results in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells, through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymatic processes essential for microbial survival .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may act as a serotonin antagonist. This property could be beneficial in treating psychiatric disorders or conditions characterized by serotonin dysregulation . Further investigations are required to elucidate its full neuropharmacological profile.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating a series of piperazine derivatives found that modifications at the phenyl ring significantly influenced their antitumor activity. The derivative containing the thieno-triazolo-pyrimidinone scaffold exhibited enhanced cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines compared to standard treatments .
- Antimicrobial Testing : In vitro testing against common bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
Scientific Research Applications
P2X7 Receptor Modulation
Research indicates that derivatives of this compound may act as P2X7 receptor modulators. The P2X7 receptor is implicated in various physiological processes and pathologies, including inflammation and pain modulation. Compounds targeting this receptor can potentially lead to new analgesics or anti-inflammatory drugs .
Antitumor Activity
Studies have demonstrated that similar triazolo-pyrimidine derivatives exhibit significant antitumor activity. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways. This compound may be investigated for its potential in cancer therapy, particularly against resistant tumor types .
Antidepressant Effects
The piperazine moiety is known for its antidepressant properties. Compounds with similar structures have shown efficacy in modulating serotonin and norepinephrine levels in the brain, suggesting that this compound may also possess antidepressant-like effects. Clinical studies could further elucidate its potential as a treatment for depression and anxiety disorders .
Neuroprotective Properties
Preliminary data suggest that compounds with similar frameworks may exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Discussion :
- Electron Effects : The acetyl group in the target compound may improve binding affinity to receptors (e.g., serotonin or dopamine receptors) compared to methoxy analogs, as electron-withdrawing groups can enhance dipole interactions .
- Substituent Position : The para-acetyl group likely optimizes steric alignment with target proteins compared to the meta-methoxy derivative in , which may exhibit reduced efficacy due to suboptimal positioning .
Analogues with Varied Heterocyclic Cores
Discussion :
- Pharmacophore Diversity: Pyrazolopyrimidinones () lack the thiophene moiety, which may reduce π-π stacking interactions in hydrophobic binding pockets .
Hypothetical Pharmacological and Physicochemical Profiles
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound |
|---|---|---|
| Molecular Weight | ~508 g/mol | 480.6 g/mol |
| LogP (Lipophilicity) | ~3.5 (moderate) | ~3.2 |
| Hydrogen Bond Acceptors | 8 | 7 |
Key Challenges :
- Steric hindrance during acetyl group introduction.
- Purification of the final product due to high molecular weight.
Q & A
Q. What established synthetic routes and reaction conditions optimize the yield and purity of this compound?
The synthesis involves cyclocondensation of intermediates such as chloro-(4-tolylhydrazono)-ethyl acetate with thieno-pyrimidinone precursors under reflux conditions. Key steps include:
- Reagent selection : Use of ethanol/dioxane solvent systems for recrystallization to enhance purity .
- Temperature control : Maintaining reflux temperatures (80–100°C) during heterocycle formation to prevent side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization yields >85% purity .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and piperazine ring integration .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm for quantifying impurities (<0.5%) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo pharmacokinetic data?
- Orthogonal assays : Combine radioligand binding assays (e.g., for serotonin or dopamine receptors) with functional cAMP/PKA pathway analysis to validate target engagement .
- Experimental design : Use split-plot pharmacokinetic studies (e.g., randomized block designs with repeated measurements) to account for inter-subject variability and dose-response relationships .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy .
Q. What methodologies effectively identify and quantify synthetic impurities or degradation products?
- Reference standards : Use certified impurities (e.g., piperazine derivatives or oxidized byproducts) for HPLC calibration .
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate stability challenges .
- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance impurities (0.1–0.5%) via targeted ion fragmentation .
Q. How should environmental fate studies be designed to assess ecological risks?
- Compartmental analysis : Evaluate partitioning into water, soil, and biota using OECD 121 (shake-flask method) for log P determination .
- Biotic transformation : Incubate with S. siphonella (marine sponge) or soil microbiota to study metabolic pathways and persistence .
- Ecotoxicology assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) to estimate NOEC/LC₅₀ values .
Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response normalization : Compare IC₅₀ values across studies using standardized cell lines (e.g., HEK293 vs. HepG2) .
- Pathway enrichment analysis : Use transcriptomic profiling (RNA-seq) to identify off-target effects (e.g., apoptosis vs. cell cycle arrest) .
- Structural analogs : Synthesize and test derivatives (e.g., replacing the acetylphenyl group with halogenated moieties) to isolate structure-activity relationships .
Methodological Considerations Table
| Research Focus | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | Cyclocondensation, recrystallization | Solvent polarity, reflux duration | |
| Impurity Profiling | HPLC, HRMS | Column type, ion source voltage | |
| Pharmacokinetics | LC-MS/MS, split-plot design | Sampling intervals, matrix effects | |
| Environmental Impact | OECD assays, microbial incubation | pH, temperature, microbial diversity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
